A Technical Guide to 3-(1-Methyl-1H-pyrazol-4-yl)aniline: A Privileged Scaffold for Drug Discovery
A Technical Guide to 3-(1-Methyl-1H-pyrazol-4-yl)aniline: A Privileged Scaffold for Drug Discovery
Introduction: Unveiling a Core Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular framework is a cornerstone of rational drug design. 3-(1-Methyl-1H-pyrazol-4-yl)aniline emerges as a compound of significant interest, embodying the fusion of two critical pharmacophores: the pyrazole ring and the aniline moiety. The pyrazole nucleus is a five-membered aromatic heterocycle renowned for its presence in a multitude of clinically approved drugs, exhibiting a wide array of biological activities including anti-inflammatory and anti-cancer properties[1][2]. Simultaneously, the aniline fragment serves as a versatile synthetic handle and a key structural element in numerous therapeutic agents, capable of engaging in crucial hydrogen bonding interactions within biological targets[3][4].
This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of 3-(1-Methyl-1H-pyrazol-4-yl)aniline. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the pursuit of novel therapeutics. The insights herein are grounded in established chemical principles and validated synthetic methodologies, offering a practical and authoritative resource.
Core Physicochemical and Structural Properties
The fundamental identity and properties of 3-(1-Methyl-1H-pyrazol-4-yl)aniline are summarized below. The molecule's structure, featuring a C-C bond between the C4 position of the pyrazole ring and the C3 position (meta) of the aniline ring, dictates its spatial geometry and reactivity profile.
Caption: Chemical Structure of 3-(1-Methyl-1H-pyrazol-4-yl)aniline.
Table 1: Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1089278-81-8 | [5] |
| Molecular Formula | C₁₀H₁₁N₃ | |
| Molecular Weight | 173.22 g/mol | |
| Melting Point | Experimental data not publicly available | - |
| Boiling Point | Experimental data not publicly available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | - |
| XlogP3 | 1.5 (Predicted) |
Synthesis and Manufacturing
The construction of the biaryl scaffold of 3-(1-Methyl-1H-pyrazol-4-yl)aniline is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the premier method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the requisite building blocks[6][7].
The logical retrosynthetic disconnection points to two primary starting materials: a halogenated pyrazole and an aniline-substituted boronic acid or ester. The most common and reliable route involves the coupling of 4-bromo-1-methyl-1H-pyrazole with 3-aminophenylboronic acid .
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure based on established methodologies for similar couplings[8][9]. Note: This reaction should be performed by trained personnel in a fume hood under an inert atmosphere.
Materials:
-
4-Bromo-1-methyl-1H-pyrazole (1.0 eq)
-
3-Aminophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via cannula or syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(1-Methyl-1H-pyrazol-4-yl)aniline.
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is a composite of its two constituent rings. Understanding this dual nature is key to its application as a versatile intermediate.
The Aniline Moiety: A Hub for Derivatization
The amino group (-NH₂) on the phenyl ring is a potent activating, ortho-, para-directing group for electrophilic aromatic substitution[10][11]. However, its primary utility lies in reactions directly involving the nitrogen atom[3][4].
-
Acylation: The amine readily reacts with acyl chlorides or anhydrides to form stable amides. This is a common strategy to introduce diverse side chains or to temporarily protect the amine group to moderate its reactivity during subsequent reactions.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a critical functional group in many antibacterial drugs.
-
Alkylation: The nitrogen can be alkylated, though direct alkylation can lead to over-alkylation. Reductive amination is a more controlled method for introducing specific alkyl groups.
-
Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures converts the primary amine into a diazonium salt. This highly versatile intermediate can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Cl, -Br) via Sandmeyer or related reactions.
The Pyrazole Ring: A Stable Aromatic Core
The 1-methyl-1H-pyrazole ring is an electron-rich aromatic system.
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Electrophilic Aromatic Substitution: The pyrazole ring is susceptible to electrophilic attack, which preferentially occurs at the C4 position due to electronic factors[12][13]. Since this position is already substituted in the title compound, further substitution on the pyrazole ring is challenging and would likely target the C3 or C5 positions under harsh conditions.
-
Stability: The pyrazole ring is notably stable towards oxidative and reductive conditions, allowing for a wide range of chemical transformations to be performed on the aniline portion of the molecule without compromising the pyrazole core[12].
Caption: Logical diagram of the primary reactive sites and pathways.
Applications in Drug Discovery and Medicinal Chemistry
The structural combination within 3-(1-Methyl-1H-pyrazol-4-yl)aniline makes it a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its value stems from its ability to serve as a rigid core from which substituents can be projected into the binding pockets of biological targets.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket via hydrogen bonds. The pyrazole and aniline nitrogens can act as both hydrogen bond donors and acceptors, making this scaffold ideal for designing inhibitors of targets like c-Jun N-terminal kinase (JNK) and cyclin-dependent kinases (CDKs)[14].
-
Anticancer Agents: Pyrazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines[6]. The aniline moiety can be functionalized to introduce groups that enhance target specificity or improve pharmacokinetic properties.
-
Anti-inflammatory Agents: The pyrazole core is famously present in COX-2 inhibitors. This scaffold can be used as a starting point for developing novel anti-inflammatory drugs.
-
Antiviral Compounds: Research has shown that N-((diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives possess activity against viruses such as the Respiratory Syncytial Virus (RSV), highlighting the potential of this general structure in virology[15].
Predicted Spectroscopic Signatures
While experimental spectra are not widely published, the expected spectroscopic characteristics can be reliably predicted based on the structure.
-
¹H NMR: The spectrum should display distinct signals for the aromatic protons on both the pyrazole and aniline rings. The pyrazole C3-H and C5-H protons will appear as singlets in the 7.5-8.0 ppm region. The three protons on the meta-substituted aniline ring will show complex splitting patterns (multiplets) between 6.5-7.5 ppm. The N-methyl group will be a sharp singlet around 3.8-4.0 ppm, and the aniline N-H protons will appear as a broad singlet, the position of which is dependent on solvent and concentration.
-
¹³C NMR: Approximately 10 distinct signals are expected in the broadband-decoupled spectrum, corresponding to the 10 carbon atoms in unique electronic environments. Aromatic carbons will resonate in the 110-150 ppm range, while the N-methyl carbon will be significantly upfield, around 35-40 ppm.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N ring stretching (~1500-1620 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹).
-
Mass Spectrometry: The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 173. Subsequent fragmentation may involve the loss of methyl or HCN fragments from the pyrazole ring.
Safety and Handling
As a derivative of aniline, 3-(1-Methyl-1H-pyrazol-4-yl)aniline must be handled with appropriate caution. Aniline and its derivatives are classified as toxic, with potential for carcinogenicity and mutagenicity[16].
-
Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Toxicological Hazards: The compound is expected to be toxic if swallowed, inhaled, or absorbed through the skin. It may cause skin and serious eye irritation. Prolonged or repeated exposure may cause damage to organs.
-
Handling: Avoid creating dust or aerosols. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.
Conclusion
3-(1-Methyl-1H-pyrazol-4-yl)aniline is a high-value chemical building block with significant potential for the development of novel therapeutic agents. Its synthesis is accessible through robust and scalable Suzuki-Miyaura coupling chemistry. The distinct and predictable reactivity of its aniline and pyrazole components provides a rich platform for chemical diversification. For researchers in drug discovery, this compound represents a strategically important starting point for generating libraries of novel compounds directed at a range of high-impact biological targets.
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